ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate
Beschreibung
Ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-methoxyphenyl group at position 1 and a thioacetyl-linked benzoate ester at position 4. This structure combines a biologically active pyrimidine scaffold with a sulfur-containing linker and a lipophilic aromatic ester, which may enhance membrane permeability or target binding. Such derivatives are often explored for therapeutic applications due to the pyrazolo-pyrimidine moiety’s role in kinase inhibition and anti-inflammatory or anticancer activity .
Eigenschaften
CAS-Nummer |
946318-71-4 |
|---|---|
Molekularformel |
C23H21N5O5S |
Molekulargewicht |
479.51 |
IUPAC-Name |
ethyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H21N5O5S/c1-3-33-22(31)14-8-10-15(11-9-14)25-19(29)13-34-23-26-20-16(21(30)27-23)12-24-28(20)17-6-4-5-7-18(17)32-2/h4-12H,3,13H2,1-2H3,(H,25,29)(H,26,27,30) |
InChI-Schlüssel |
BUCVYBPEROVTPH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 372.46 g/mol. The presence of functional groups such as thioacetyl and amino benzoate enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate. For instance:
- VEGFR-2 Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds targeting this receptor have shown promising results in reducing tumor growth in preclinical models .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 1.48 | PC-3 (Prostate Cancer) |
| Compound B | 0.33 | PC-3 (Prostate Cancer) |
Antimicrobial Activity
Ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate has also been evaluated for its antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving xenograft models of prostate cancer, treatment with a pyrazolo[3,4-d]pyrimidine derivative resulted in significant tumor reduction compared to control groups. The mechanism was linked to the inhibition of VEGFR signaling pathways .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
Wirkmechanismus
The mechanism of action of ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Example 62 ()
The compound 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one shares the pyrazolo[3,4-d]pyrimidine core but incorporates a chromen-4-one moiety and a thiophene substituent. Unlike the target compound’s thioacetyl-benzoate linkage, Example 62 uses a methylthiophene group, which may alter electronic properties and bioavailability. The fluorophenyl and chromenone groups likely enhance π-π stacking interactions in target binding .
Ethyl 4-[({[(4-Chlorophenyl)Sulfonyl]Amino}Acetyl)Amino]Benzoate ()
This analog replaces the pyrazolo-pyrimidine core with a sulfonamide group.
Ethyl 4-Substituted Benzoate Derivatives ()
Several analogs from the I-series highlight the versatility of the benzoate ester scaffold:
| Compound ID | Substituent | Key Features |
|---|---|---|
| I-6230 | 4-(Pyridazin-3-yl)phenethylamino | Amino linker with pyridazine; may enhance kinase inhibition via nitrogen interactions. |
| I-6373 | 4-(3-Methylisoxazol-5-yl)phenethylthio | Thioether linker with isoxazole; sulfur improves lipophilicity. |
| I-6473 | 4-(3-Methylisoxazol-5-yl)phenethoxy | Ether linker; reduced steric hindrance compared to thioether. |
The target compound’s thioacetyl-amino bridge provides a balance between flexibility and stability, distinguishing it from I-6373 (thioether) and I-6473 (ether). The pyrazolo-pyrimidine core may confer superior binding affinity to enzymatic targets compared to pyridazine or isoxazole derivatives .
Thiazolo[3,2-a]Pyrimidines ()
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate features a thiazolo-pyrimidine ring system. However, the saturated tetrahydropyrimidine ring in this analog reduces aromaticity compared to the target compound’s planar pyrazolo-pyrimidine core, which may affect π-stacking in hydrophobic binding pockets .
Physicochemical Properties
- Lipophilicity: The target compound’s 2-methoxyphenyl and benzoate groups increase logP compared to sulfonamide analogs () but reduce it relative to chromenone derivatives ().
- Solubility: The thioacetyl-amino bridge may improve aqueous solubility compared to purely aromatic systems (e.g., I-6473) .
Biologische Aktivität
Ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, along with case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, a methoxyphenyl group, and an acetylamino benzoate moiety. These structural components contribute to its unique pharmacological profile.
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate showed significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were reported at approximately 2.24 µM for A549 cells, indicating high efficacy compared to doxorubicin, a standard chemotherapy drug with an IC50 of 9.20 µM .
The anticancer activity is primarily attributed to the inhibition of eukaryotic protein kinases, which play critical roles in cell proliferation and survival. The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
In addition to its anticancer properties, ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Bacillus subtilis | 10 µg/mL |
These results suggest that the compound may serve as a dual-action agent in treating infections in cancer patients who are often immunocompromised .
Case Study 1: Dual Activity in Cancer Therapy
A study evaluated the efficacy of pyrazolo[3,4-d]pyrimidines in patients undergoing chemotherapy. The results indicated that these compounds not only inhibited tumor growth but also reduced bacterial infections associated with chemotherapy-induced immunosuppression. This dual action is particularly beneficial as it addresses two critical issues faced by cancer patients simultaneously .
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the SAR of related compounds revealed that modifications in the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For instance, altering substituents on the phenyl ring led to variations in both anticancer potency and antimicrobial effectiveness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
